molecular formula C15H17Br2NO B310310 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

Katalognummer B310310
Molekulargewicht: 387.11 g/mol
InChI-Schlüssel: YKUZQPHLGJPOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide, also known as DBCEB, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides, which are known to have various biological activities. DBCEB has been shown to have promising effects in the field of neuroscience, specifically in the study of dopamine receptors.

Wirkmechanismus

The exact mechanism of action of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is not fully understood. However, it is believed to act as a partial agonist of dopamine receptors. This means that it activates the receptors to a lesser extent than a full agonist, but still produces some effects. 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has been shown to have a high affinity for D2 and D3 dopamine receptors, which are involved in various physiological processes such as movement, reward, and motivation.
Biochemical and Physiological Effects
2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has also been shown to have antipsychotic effects, which make it useful in the treatment of schizophrenia. Additionally, 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological processes. Additionally, 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is its relatively low potency compared to other dopamine receptor ligands. This means that higher concentrations of the compound may be required to produce significant effects.

Zukünftige Richtungen

There are several future directions for the study of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide. One area of interest is the development of more potent analogs of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide that can produce stronger effects at lower concentrations. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide and its potential use in the treatment of dopamine-related disorders. Finally, more research is needed to determine the safety and efficacy of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide in human subjects.

Synthesemethoden

The synthesis of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide involves the reaction of 2,5-dibromo-N-(2-hydroxyethyl)benzamide with cyclohexene in the presence of a base. This reaction results in the formation of 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a dopamine receptor ligand, which makes it useful in the study of dopamine-related disorders such as Parkinson's disease and schizophrenia. 2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide has also been studied for its potential use in the treatment of addiction and drug abuse.

Eigenschaften

Produktname

2,5-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

Molekularformel

C15H17Br2NO

Molekulargewicht

387.11 g/mol

IUPAC-Name

2,5-dibromo-N-[2-(cyclohexen-1-yl)ethyl]benzamide

InChI

InChI=1S/C15H17Br2NO/c16-12-6-7-14(17)13(10-12)15(19)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,19)

InChI-Schlüssel

YKUZQPHLGJPOKX-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)Br)Br

Kanonische SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.